molecular formula C18H26O4 B12552087 2-Oxo-2-phenoxyethyl decanoate CAS No. 145300-32-9

2-Oxo-2-phenoxyethyl decanoate

Cat. No.: B12552087
CAS No.: 145300-32-9
M. Wt: 306.4 g/mol
InChI Key: UZVOSIYROTWEMG-UHFFFAOYSA-N
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Description

2-Oxo-2-phenoxyethyl decanoate is an organic compound with the molecular formula C18H26O4. It is an ester derived from decanoic acid and 2-oxo-2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

145300-32-9

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

(2-oxo-2-phenoxyethyl) decanoate

InChI

InChI=1S/C18H26O4/c1-2-3-4-5-6-7-11-14-17(19)21-15-18(20)22-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3

InChI Key

UZVOSIYROTWEMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenoxyethyl decanoate typically involves the esterification of decanoic acid with 2-oxo-2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-120°C for several hours until the desired ester is formed .

Industrial Production Methods

In industrial settings, the production of 2-Oxo-2-phenoxyethyl decanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as Amberlyst 15, can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenoxyethyl decanoate can undergo various chemical reactions, including:

    Esterification: Formation of the ester from decanoic acid and 2-oxo-2-phenoxyethanol.

    Hydrolysis: Breaking down the ester into its constituent acid and alcohol in the presence of water and an acid or base catalyst.

    Transesterification: Reaction with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Alcohols such as methanol or ethanol, with a base catalyst like sodium methoxide.

Major Products Formed

    Hydrolysis: Decanoic acid and 2-oxo-2-phenoxyethanol.

    Transesterification: New esters and corresponding alcohols.

Scientific Research Applications

2-Oxo-2-phenoxyethyl decanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and as a fixative in perfumery.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenoxyethyl decanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and 2-oxo-2-phenoxyethanol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenoxyethyl acetate
  • 2-Oxo-2-phenoxyethyl butyrate
  • 2-Oxo-2-phenoxyethyl hexanoate

Uniqueness

2-Oxo-2-phenoxyethyl decanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 2-Oxo-2-phenoxyethyl acetate results in different solubility, volatility, and reactivity characteristics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Oxo-2-phenoxyethyl decanoate, and what reaction conditions optimize esterification yields?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) activation of decanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by (2) esterification with 2-phenoxyethanol under anhydrous conditions. Catalytic acid (e.g., H₂SO₄) or base (e.g., DMAP) conditions are critical for achieving >85% yields. Reaction monitoring via TLC or in-situ FTIR can track ester bond formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing 2-Oxo-2-phenoxyethyl decanoate, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the ester carbonyl (δ ~165-175 ppm in ¹³C) and phenoxy aromatic protons (δ ~6.8-7.3 ppm in ¹H).
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ matching theoretical mass (C₁₈H₂₆O₄: ~318.36 g/mol).
    Cross-validation with elemental analysis (C, H, O%) ensures purity .

Q. What chromatographic methods are validated for purity analysis of 2-Oxo-2-phenoxyethyl decanoate, and what typical impurity profiles are observed?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves unreacted decanoic acid (retention time ~8.2 min) and residual phenoxyethanol (~5.5 min). GC-MS (non-polar column) detects volatile byproducts like decanoic acid methyl ester if methanol is used as a solvent. Impurities >0.1% require iterative recrystallization or preparative HPLC .

Q. What are the critical safety considerations when handling 2-Oxo-2-phenoxyethyl decanoate in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition. Spills should be neutralized with sodium bicarbonate and absorbed via inert materials (e.g., vermiculite). Store in amber glass under nitrogen at 4°C to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility parameters of 2-Oxo-2-phenoxyethyl decanoate across different solvent systems?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. Solubility studies should standardize equilibration time (24–48 hr) and temperature (25°C ± 0.1). For hydrophobic solvents (e.g., hexane), sonication at 40 kHz improves dispersion. Conflicting data may require single-crystal X-ray diffraction to confirm molecular packing .

Q. What strategies mitigate ester bond hydrolysis during long-term stability studies of 2-Oxo-2-phenoxyethyl decanoate in aqueous formulations?

  • Methodological Answer : Stabilize the ester by:

  • Buffering formulations at pH 5–6 (acetate or citrate buffers).
  • Adding antioxidants (0.01% BHT) to prevent radical-induced cleavage.
  • Lyophilization to reduce water activity.
    Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring quantifies degradation products (e.g., decanoic acid). Nanocapsule encapsulation (PLGA polymers) further enhances hydrolytic resistance .

Q. How does the electron-withdrawing nature of the 2-oxo group influence the reactivity of phenoxyethyl esters in nucleophilic substitution reactions?

  • Methodological Answer : The 2-oxo group increases electrophilicity at the ester carbonyl, enhancing reactivity toward nucleophiles (e.g., amines, hydrazines). Kinetic studies (UV-Vis or ¹H NMR) under pseudo-first-order conditions reveal rate constants (k) 2–3× higher than non-oxo analogs. Computational DFT analysis (e.g., Gaussian 09) identifies charge density redistribution at the reaction center, correlating with experimental Hammett σ values .

Q. What computational modeling approaches best predict the crystalline structure of 2-Oxo-2-phenoxyethyl decanoate derivatives?

  • Methodological Answer : Combine density functional theory (DFT) for geometry optimization (B3LYP/6-311+G(d,p)) with molecular dynamics (MD) simulations to assess packing motifs. Compare predicted powder X-ray diffraction (PXRD) patterns with experimental data (Cu-Kα radiation, 2θ = 5–50°). For polymorph screening, use Mercury CSD software to analyze hydrogen-bonding networks (e.g., C=O···H interactions) and lattice energy calculations (DREIDING force field) .

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